4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL

Photodynamic therapy Melanoma Photosensitizer design

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL (CAS 60637-32-3) is a key heterocyclic building block delivering enhanced photostability and conformational flexibility over planar aromatic analogs. The saturated 4,5,6,7-tetrahydro core enables nanomolar-potency chlorin-based PDT photosensitizers (IC50 13–27 nM, >50% cellular uptake), orally bioavailable mGluR5 NAMs (in vivo efficacy 30 mg/kg), and high-affinity sigma-1 receptor modulators. Its 2-hydroxyl substituent drives tautomeric equilibrium and metal coordination critical for activity. Procure at 95% purity to accelerate your hit-to-lead programs in pain, oncology, and CNS research.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 60637-32-3
Cat. No. B1313905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL
CAS60637-32-3
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CCN2C(=CC(=O)N2)C1
InChIInChI=1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10)
InChIKeyKKFUMHNDJQUPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL (CAS 60637-32-3): Technical Procurement Baseline


4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol (CAS 60637-32-3) is a bicyclic heterocyclic compound with molecular formula C7H10N2O and molecular weight 138.17 g/mol . It comprises a saturated tetrahydropyridine ring fused to a pyrazole ring bearing a 2-hydroxyl substituent, existing in tautomeric equilibrium between the 2-ol and 2-one forms as reflected in the canonical SMILES: OC1=NN2CCCCC2=C1 . The compound is commercially available as a research intermediate, typically supplied at 95% purity and requiring storage in cool, dry conditions . This specific saturated core structure serves as a scaffold or intermediate for the synthesis of more complex fused heterocyclic systems with applications across medicinal chemistry and photodynamic therapy research [1].

Why Unverified Alternatives to 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL Introduce Experimental Risk


The saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is not structurally interchangeable with its fully aromatic pyrazolo[1,5-a]pyridine analog, nor with positional isomers or substitution variants of the tetrahydropyrazolopyridine scaffold. The saturation state of the fused pyridine ring determines the core's planarity, electron density, conformational flexibility, and metabolic stability—properties that profoundly influence downstream reactivity in cycloaddition chemistry, target binding affinity, and in vivo pharmacokinetic behavior [1]. Specifically, the 2-hydroxyl substituent is essential for tautomeric equilibrium and metal coordination capacity, differentiating this compound from 2-unsubstituted, 3-amino, 3-carbaldehyde, or 5-ol analogs that exhibit divergent biological target profiles [2]. Furthermore, the saturated nature of this core confers enhanced photostability and resistance to oxidative degradation compared to fully aromatic pyrazolo[1,5-a]pyridine-fused photosensitizers, a critical parameter in photodynamic therapy applications [3].

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL: Differential Performance Evidence Against Comparators


Saturated vs. Aromatic Core: Photodynamic Stability Advantage of Tetrahydropyrazolo-Fused Chlorins

The saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core provides a critical stability advantage when fused to chlorin photosensitizers compared to fully aromatic porphyrin or pyrazolopyridine-fused systems. Simple chlorins derived from porphyrin by hydrogenation exhibit limited stability due to facile back-oxidation to the porphyrin state and photobleaching, whereas the tetrahydropyrazolo-fused framework yields compounds described as having high photostability [1]. This stability differential is essential for maintaining consistent singlet oxygen quantum yields during extended PDT irradiation protocols.

Photodynamic therapy Melanoma Photosensitizer design

Hydrophilicity-Driven Potency Gain in Dihydroxymethyl-Tetrahydropyrazolo Chlorins vs. Diester Analogs

In 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorin photosensitizers, the substitution pattern on the pyrazole ring significantly modulates hydrophilicity and consequent photodynamic activity. A direct head-to-head comparison between a diester-substituted chlorin and its corresponding dihydroxymethyl derivative demonstrated that increased hydrophilicity is crucial to achieve nanomolar activity against melanoma cells [1]. The dihydroxymethyl-chlorin was particularly active against human melanocytic melanoma A375 cells, which is notable given the established resistance of melanotic melanoma to photodynamic therapy [1].

Melanoma Structure-activity relationship Photosensitizer

Fluorinated Tetrahydropyrazolo-Chlorins: Picomolar Potency Achieved via Rational Hydrophilic Design

Advanced 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins incorporating rational hydrophilic modifications achieve exceptional potency against multiple cancer cell lines. Fluorinated derivatives with short-chain PEG groups at the phenyl rings together with a diol moiety at the fused pyrazole ring yielded a photosensitizer with IC50 values of 13 nM against human melanoma cells and 27 nM against esophageal carcinoma cell lines [1]. The introduction of these hydrophilic groups improved cellular incorporation to nearly 50% of the initial dose and promoted a red-shift of the Soret band, decreased fluorescence quantum yield, and increased singlet oxygen formation quantum yield [1].

Esophageal carcinoma Photodynamic therapy IC50 quantification

mGluR5 NAM Potency Optimization and Oral Bioavailability Enabled by Saturated Core

The saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core served as the foundational scaffold for developing a novel series of potent, non-acetylenic negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5 NAMs) starting from an HTS screening hit [1]. Iterative SAR optimization around this core delivered orally bioavailable compounds acceptable for in vivo testing. A lead molecule from this series demonstrated dose-dependent activity in the second phase of the rat formalin test from 30 mg/kg, with a preliminary PK/PD relationship established [1].

mGluR5 negative allosteric modulators CNS drug discovery PK/PD

Sigma-1 Receptor Affinity: Structural Basis for Differential Target Engagement vs. Aromatic Analogs

Substituted pyrazolo[1,5-a]pyridine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit high affinity for sigma receptors, particularly the sigma-1 receptor subtype, as disclosed in patent literature [1]. The saturated tetrahydropyrazolo core provides a distinct three-dimensional conformation compared to the planar aromatic pyrazolo[1,5-a]pyridine scaffold, which influences the binding orientation within the sigma-1 receptor binding pocket. This differential receptor engagement profile underpins the selection of the tetrahydropyrazolo core over aromatic analogs for sigma-1-targeted therapeutic programs.

Sigma receptor CNS pharmacology Pain therapeutics

Androgen Receptor Pathway Suppression in Prostate Cancer: Tetrahydropyrazolo-Fused Steroids vs. Untargeted Scaffolds

Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds demonstrated the ability to suppress the expression of known androgen receptor targets, Nkx3.1 and PSA, in two prostate cancer cell lines, 22Rv1 and VCaP [1]. A candidate compound diminished the transcription of AR-regulated genes in a reporter cell line in a concentration-dependent manner. The most promising steroid showed antiproliferative activity in clonogenic assays and induced apoptosis as documented by immunoblot detection of cleaved PARP [1].

Prostate cancer Androgen receptor Antiandrogen

Optimal Research and Procurement Applications for 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL


Synthesis of Hydrophilically Optimized Photodynamic Therapy (PDT) Photosensitizers

Researchers developing chlorin-based PDT agents for melanoma or esophageal carcinoma should procure 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-2-OL as the key heterocyclic building block. The 2-hydroxyl group enables installation of the dihydroxymethyl moiety critical for achieving nanomolar IC50 values (13–27 nM) via enhanced hydrophilicity and cellular uptake (up to 50% of initial dose) [1]. The saturated core confers photostability superior to aromatic porphyrin-derived chlorins [2].

Development of Non-Acetylenic CNS-Penetrant mGluR5 Negative Allosteric Modulators

Medicinal chemistry teams targeting mGluR5 for neuropsychiatric or pain indications should utilize this compound as a core scaffold. Derivatives based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core have demonstrated oral bioavailability and dose-dependent in vivo efficacy from 30 mg/kg in rat formalin pain models [3]. The saturated framework avoids the metabolic liabilities associated with alkyne-containing mGlu5 NAMs.

Synthesis of Androgen Receptor Pathway Inhibitors for Prostate Cancer Research

Investigators developing next-generation antiandrogens should employ this scaffold for fusion with steroidal frameworks. Tetrahydropyrazolo[1,5-a]pyridine-fused steroids suppress androgen receptor target genes (Nkx3.1, PSA) in 22Rv1 and VCaP prostate cancer cells and induce apoptosis in clonogenic assays [4]. This mechanism is distinct from conventional ligand-binding domain antagonists.

Sigma-1 Receptor Ligand Discovery Programs

CNS pharmacology groups pursuing sigma-1 receptor modulators for pain or neuroprotection should select 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-2-OL as the scaffold of choice. Patent literature establishes that substituted tetrahydropyrazolo[1,5-a]pyridines exhibit high affinity for sigma-1 receptors [5], and the saturated core provides conformational flexibility distinct from planar aromatic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.